molecular formula C₂₅H₄₂O₃ B044857 Methyl lithocholate CAS No. 1249-75-8

Methyl lithocholate

Cat. No. B044857
CAS RN: 1249-75-8
M. Wt: 390.6 g/mol
InChI Key: YXZVCZUDUJEPPK-MYQJVMKHSA-N
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Description

Methyl lithocholate is a compound with the molecular formula C25H42O3 . It is a bile acid derivative containing a rigid steroid part as well as a flexible side chain . The compound has a molecular weight of 390.6 g/mol .


Synthesis Analysis

Methyl lithocholate has been used as the starting material for the synthesis of various derivatives. For instance, it has been used in the synthesis of 3α-chlorinated methyl lithocholate and three other chlorinated derivatives . The synthesis involved the use of reagents like POCl3 in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of Methyl lithocholate is characterized by a variety of computed descriptors. The IUPAC name is methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Methyl lithocholate is a compound with the molecular formula C25H42O3 and has a molecular weight of 390.6 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Cholestasis and Bile Salt Secretion : Methyl isobutyl ketone enhances lithocholate-induced cholestasis by reducing the bile salt pool and interfering with bile salt secretion (Joseph et al., 1992).

  • Pharmaceutical Applications : 3-chlorinated methyl lithocholate and its derivatives, synthesized using methyl lithocholate, serve as valuable steroidal molecules for pharmaceutical applications (Nahar et al., 2007).

  • Toxicity Reduction : Lithocholic acid activates nuclear receptors and promotes sulfotransferase gene transcription, aiding in its detoxification and potentially reducing toxicity (Hofmann, 2004).

  • Tumor Promotion : Lithocholic acid inhibits DNA polymerase, contributing to its tumor-promoting activity in rat colon epithelial cells (Ogawa et al., 1998).

  • Cancer Treatment : Modified lithocholic acid analogues have potential as sialyltransferase inhibitors, which could improve cancer treatment by targeting cancer metastasis (Abdu-Allah et al., 2016).

  • Immunological Response : Anti lithocholic acid antibodies elicited by [C-6] carboxylic acid N-succinimidyl esters show high affinity for lithocholic acid, suggesting the hydrolysis product of the methylated antigen acts as a real antigen in the body (Ikegawa et al., 1989).

  • Steroid Synthesis : Ester-linked lithocholic acid dimers can be synthesized from methyl lithocholate, resulting in compounds like oxalate dimer bis(5beta-cholan-24-oic acid methyl (Nahar & Turner, 2003).

  • Mesomorphic Behavior : Lithocholic acid derivatives display diverse mesomorphic behaviors, with some showing high tendency for supercooling and others forming cholesteric phases (Shaikh et al., 2003).

  • Carcinogenesis : Sodium lithocholate promotes colon carcinogenesis in both germ-free and conventional rats, while cholesterol and its microbial products show no carcinogenic effect (Reddy & Watanabe, 1979).

  • Metabolism and Cholestatic Effect : In hamsters, 7 xi-methyl-LA conjugates with taurine and glycine, and its introduction at the 7-position alleviates the cholestatic effect of lithocholic acid (Une et al., 1985).

Future Directions

While specific future directions for Methyl lithocholate are not mentioned in the retrieved sources, research into the roles of similar compounds in health and disease, as well as the development of suitable therapeutic strategies to combat microbial-driven diseases, could provide guidance .

properties

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18-,19+,20-,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZVCZUDUJEPPK-ULCLHEGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315512
Record name Methyl lithocholate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl lithocholate

CAS RN

1249-75-8
Record name Methyl lithocholate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249-75-8
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Record name Methyl lithocholate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl lithocholate
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Record name Methyl lithocholate
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Record name Methyl lithocholate
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Record name Methyl lithocholate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
L Nahar, SD Sarker, AB Turner - Journal of Chemical …, 2007 - journals.sagepub.com
Methyl lithocholate (1), a bile acid derivative which contains a rigid steroid part as well as a flexible side chain, has been used as the starting material for the convenient synthesis of 3α-…
Number of citations: 1 journals.sagepub.com
L Nahar, SD Sarker, AB Turner - Natural Product …, 2008 - journals.sagepub.com
… General: The steroid starting material (methyl lithocholate, 4) was synthesized and identified previously in our lab [5]. Pregnenolone (1), POCl3 and oxalayl chloride were purchased …
Number of citations: 1 journals.sagepub.com
S Hara - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… Methyl lithocholate was treated with tosyl chloride in pyridine and converted to methyl lithocholate p—toluenesulfonate (Illa), scaly crystals, mp 117 ~118. This sulfonate was boiled in …
Number of citations: 3 www.jstage.jst.go.jp
MI Kelsey, RJ Thompson - Journal of Steroid Biochemistry, 1976 - Elsevier
… Purification of methyl lithocholate (ML) by preparative t.1.c. was achieved on a 500 rnp-thick plate which was pre-washed and developed in an acetonebenzene (lo:90 v/v) system. After …
Number of citations: 13 www.sciencedirect.com
BW Foster, RL Huggins, J Robeson, ET Adams Jr - Biophysical Chemistry, 1982 - Elsevier
The concentration-dependent mixed association behavior of cholesterol with methyl cholatc (MeC) and methyl lithocholate (MeLC) in chloroform at 37C has been studied by vapor …
Number of citations: 6 www.sciencedirect.com
E Virtanen, M Nissinen, R Suontamo… - Journal of molecular …, 2003 - Elsevier
13 C NMR chemical shifts have been measured and assigned for epimeric methyl 3α/β-hydroxy-5β-cholan-24-oates (methyl lithocholate [3α-OH epimer] and methyl iso-lithocholate [3β-…
Number of citations: 11 www.sciencedirect.com
DG Oelberg, MV Chari, JM Little… - The Journal of …, 1984 - Am Soc Clin Investig
… To prepare the glucuronide conjugate, [30-3H]methyl lithocholate was condensed with methyl 2,3,4-tri-0-acetyl-l-bromo-l-deoxy-aD-lucopyranuronate in benzene using silver carbonate …
Number of citations: 100 www.jci.org
LF Fieser, S Rajagopalan - Journal of the American Chemical …, 1951 - ACS Publications
This extension of previous studies4-8 of the re-actions of 9, 11-dehydro and 9, 11-oxido derivatives of cholanic acid and lithocholic acid was undertaken with the idea that a successful …
Number of citations: 50 pubs.acs.org
AE Cowen, AF Hofmann, OW Cass, SB Coffin - Gastroenterology, 1975 - Elsevier
… The methyl lithocholate band was scraped off and the bile acid was eluted with methanol-water (1:1, v/v). The sample was divided into halves; with one half, mass was determined by …
Number of citations: 204 www.sciencedirect.com
L Nahar, AB Turner - Steroids, 2003 - Elsevier
… , (3α,5β), was obtained by condensation of methyl lithocholate with 3-oxo-5β-cholan-24-oic … Reaction of methyl lithocholate with oxalyl chloride yielded the oxalate dimer, bis(5β-cholan-…
Number of citations: 35 www.sciencedirect.com

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